N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
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Overview
Description
N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H21ClN4O2S2 and its molecular weight is 485.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound belongs to a class of compounds that have been synthesized for exploring their chemical properties and potential applications in medicinal chemistry. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been reported, highlighting the compound's relevance in the development of heterocyclic compounds with potential therapeutic applications (Bakhite, Al‐Sehemi, & Yamada, 2005). These synthetic pathways contribute to the understanding of the compound's chemical behavior and its potential as a precursor for more complex molecules.
Antimicrobial Activity
Research into the antimicrobial properties of related compounds, such as the study on the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, has shown that these compounds exhibit significant activity against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).
Antipsychotic and Antibacterial Agents
Compounds within this chemical class have been evaluated for their potential as antipsychotic agents, with studies indicating that certain heterocyclic carboxamides exhibit promising in vivo activities. This research underscores the potential use of these compounds in the development of new medications for psychiatric disorders (Norman et al., 1996). Additionally, derivatives have been designed and synthesized for their antibacterial properties, further highlighting the versatility of this compound class in medicinal chemistry research (Palkar et al., 2017).
Cancer Research
Some derivatives have demonstrated significant antiproliferative activities, suggesting a potential role in cancer research. For instance, 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues have shown the ability to disrupt cell cycles and induce apoptotic activity, offering insights into their applicability in developing new anticancer therapies (Sarhan et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are the main structural proteins in the extracellular matrix and connective tissues .
Mode of Action
The compound interacts with its target, collagen prolyl 4-hydroxylase, and acts as a potent inhibitor . By inhibiting this enzyme, the compound disrupts the normal formation and deposition of collagen .
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway . This leads to a decrease in the production and deposition of collagen in tissues . The downstream effects include a reduction in fibrosis, which is characterized by excessive deposition of collagen .
Result of Action
The compound’s action results in the effective inhibition of collagen expression and a decrease in the content of hydroxyproline in cell culture medium in vitro . These effects suggest that the compound could have potential anti-fibrotic activity .
properties
IUPAC Name |
N-(6-benzyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2.ClH/c24-21(28)20-16-8-9-27(11-14-4-2-1-3-5-14)12-19(16)31-23(20)26-22(29)15-6-7-17-18(10-15)30-13-25-17;/h1-7,10,13H,8-9,11-12H2,(H2,24,28)(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFPZZBMPDFSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4)C(=O)N)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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